MRT67307 is a potent, multi-targeted kinase inhibitor primarily utilized for the targeted suppression of TANK-binding kinase 1 (TBK1, IC50 = 19 nM) and IκB kinase epsilon (IKKε, IC50 = 160 nM). Beyond its established role in innate immune signaling, it is increasingly procured for its potent inhibition of the autophagy-initiating kinases ULK1 (IC50 = 45 nM) and ULK2 (IC50 = 38 nM), as well as salt-inducible kinases (SIKs). Available in both free base and hydrochloride salt forms, MRT67307 provides a critical pharmacological tool for researchers seeking to decouple non-canonical IKK-related kinase activity from classical NF-κB signaling, offering quantifiable pathway isolation compared to early-generation broad-spectrum kinase inhibitors [1].
Substituting MRT67307 with older benchmark TBK1 inhibitors, such as BX-795, frequently compromises experimental integrity due to severe off-target effects. BX-795 is a potent inhibitor of PDK1 (IC50 = 6 nM), meaning its use inadvertently shuts down the critical PI3K/Akt survival pathway, confounding data in immune and oncology models. Furthermore, utilizing generic pan-IKK inhibitors fails to differentiate between the classical IKKα/β complex and the non-canonical TBK1/IKKε kinases. Procurement of MRT67307 resolves these issues, as it maintains high potency against TBK1/IKKε while exhibiting no inhibitory activity against IKKα or IKKβ even at 10 μM, ensuring that classical NF-κB transcription remains intact during targeted pathway analysis [1].
MRT67307 demonstrates profound selectivity for non-canonical IKK-related kinases over classical IKK isoforms. In cell-free assays at 0.1 mM ATP, MRT67307 inhibits TBK1 and IKKε with IC50 values of 19 nM and 160 nM, respectively. In stark contrast, it exhibits an IC50 > 10,000 nM (10 μM) for both IKKα and IKKβ. This >500-fold selectivity window ensures that researchers can suppress interferon regulatory factor 3 (IRF3) activation without inadvertently blocking classical NF-κB-mediated inflammatory or survival responses [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | TBK1 IC50 = 19 nM; IKKε IC50 = 160 nM |
| Comparator Or Baseline | IKKα and IKKβ (IC50 > 10,000 nM) |
| Quantified Difference | >500-fold selectivity for TBK1 over classical IKKα/β |
| Conditions | Cell-free kinase assay, 0.1 mM ATP |
Procuring MRT67307 allows for the precise isolation of TBK1/IKKε pathways without the confounding toxicity and broad NF-κB suppression caused by pan-IKK inhibitors.
The legacy TBK1 inhibitor BX-795 is heavily compromised by its potent inhibition of 3-phosphoinositide-dependent protein kinase 1 (PDK1), exhibiting an IC50 of 6 nM for PDK1. This inadvertently blocks Akt signaling in treated cells. MRT67307 was specifically developed to overcome this limitation, maintaining potent TBK1 inhibition (IC50 = 19 nM) while avoiding the potent PDK1 suppression characteristic of BX-795. This differential kinase profile prevents the artifactual induction of apoptosis or metabolic disruption associated with PDK1/Akt pathway blockade [1].
| Evidence Dimension | PDK1 Off-Target Inhibition |
| Target Compound Data | MRT67307: Avoids potent PDK1 inhibition at working concentrations |
| Comparator Or Baseline | BX-795: PDK1 IC50 = 6 nM |
| Quantified Difference | MRT67307 eliminates the nanomolar PDK1 cross-reactivity seen in BX-795 |
| Conditions | Kinase selectivity profiling panels |
Replacing BX-795 with MRT67307 is essential for researchers who need to inhibit TBK1 without simultaneously crashing the PI3K/PDK1/Akt survival axis.
Beyond its role in immune signaling, MRT67307 is a highly potent inhibitor of the autophagy-initiating kinases ULK1 and ULK2, with IC50 values of 45 nM and 38 nM, respectively. At concentrations of 10 μM in cellular models, it completely blocks autophagy and reduces phospho-ATG13 to baseline control levels. This dual TBK1/ULK1 inhibitory profile makes it an efficient procurement choice for laboratories studying the crosstalk between innate immunity and autophagosome maturation, replacing the need to purchase separate TBK1 and ULK1 inhibitors [1].
| Evidence Dimension | ULK1/2 Inhibition (IC50) |
| Target Compound Data | ULK1 IC50 = 45 nM; ULK2 IC50 = 38 nM |
| Comparator Or Baseline | Standard TBK1-only inhibitors (no ULK1/2 activity) |
| Quantified Difference | Provides dual nanomolar inhibition of both TBK1/IKKε and ULK1/2 |
| Conditions | Cell-free kinase assay and MEF cellular autophagy models |
Consolidates procurement by providing a single, highly characterized agent capable of simultaneously interrogating TBK1-mediated immunity and ULK1-driven autophagy.
The free base form of MRT67307 is highly lipophilic and insoluble in water, requiring dissolution in DMSO or DMF prior to aqueous dilution. For in vivo applications or DMSO-sensitive cell assays, the hydrochloride salt (MRT67307 HCl) provides a significant handling advantage, achieving direct aqueous solubility of up to 15 mg/mL in H2O. Procuring the HCl salt form directly bypasses the need for complex co-solvent formulations required by the free base, ensuring higher reproducibility in dosing .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | MRT67307 HCl Salt: Up to 15 mg/mL in H2O |
| Comparator Or Baseline | MRT67307 Free Base: Insoluble in H2O (requires DMSO/DMF) |
| Quantified Difference | Direct aqueous solubility increased from ~0 to 15 mg/mL |
| Conditions | Standard laboratory formulation at room temperature |
Selecting the HCl salt variant streamlines in vivo formulation and prevents solvent-induced artifacts in sensitive cellular assays.
Because MRT67307 exhibits >500-fold selectivity for TBK1 and IKKε over IKKα/β, it is a primary reagent for isolating non-canonical innate immune pathways. It is routinely deployed in macrophage and dendritic cell models to block IRF3 phosphorylation and interferon-beta (IFNβ) production without triggering the broad cellular toxicity or apoptosis associated with classical NF-κB blockade [1].
Given its potent nanomolar inhibition of ULK1 and ULK2, MRT67307 is utilized to induce the accumulation of stalled early autophagosomal structures. This dual-action profile makes it highly valuable in neurodegeneration and oncology research where the crosstalk between TBK1-mediated inflammation and ULK1-driven autophagic clearance is a primary therapeutic target [2].
For translational research requiring systemic administration, the procurement of MRT67307 in its hydrochloride (HCl) salt form allows for straightforward aqueous formulation (up to 15 mg/mL). This eliminates the confounding variables introduced by high-concentration organic solvents like DMSO, making it ideal for murine models of autoimmune disease and lipopolysaccharide (LPS)-induced systemic inflammation .